(4-Ethoxy-3-formylphenyl)boronic acid

Descripción

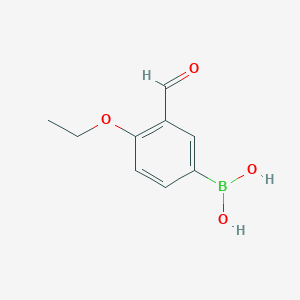

(4-Ethoxy-3-formylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position (C4) and a formyl group (-CHO) at the meta position (C3). Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, materials science, and molecular recognition . The ethoxy group enhances lipophilicity and may influence electronic properties, while the formyl group provides a reactive site for further chemical modifications or interactions with biological targets such as enzymes or receptors .

Propiedades

IUPAC Name |

(4-ethoxy-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRRAKCLFURNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584876 | |

| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-63-3 | |

| Record name | (4-Ethoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-3-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Ethoxy-3-formylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic trapping reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (4-Ethoxy-3-formylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This compound can also participate in other reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide as the coupling partner.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkoxides or amines.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

Synthesis and Properties

(4-Ethoxy-3-formylphenyl)boronic acid can be synthesized through various methods, including the reaction of boronic acids with aldehydes under specific conditions. The compound exhibits unique properties due to the presence of both boron and formyl functional groups, which enable it to participate in various chemical reactions.

Medicinal Chemistry

This compound has been utilized as a building block in the synthesis of biologically active compounds. It serves as a precursor for developing boron-containing drugs, which are being investigated for their potential use in cancer therapy, particularly in Boron Neutron Capture Therapy (BNCT). The compound's ability to form stable complexes with biomolecules enhances its utility in drug delivery systems.

Case Study: Boron-Carrying Agents

Research has demonstrated that derivatives of boronic acids can act as effective boron carriers in BNCT. A study involving various boron-containing compounds showed that those with formyl groups exhibited promising cytotoxicity profiles against cancer cell lines, indicating their potential for therapeutic applications .

Organic Synthesis

The compound is also employed in organic synthesis as a reagent in coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. Its ability to form stable intermediates makes it valuable for constructing complex organic molecules.

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction | Conditions | Yield |

|---|---|---|

| This compound + Aryl Halide | Pd catalyst, K₂CO₃, DMSO, 80°C | 85% |

Liquid Crystals

This compound is used as a precursor for liquid-crystalline compounds. Its structural features allow it to participate in the formation of liquid crystalline phases that are essential for display technologies and advanced material applications.

Case Study: Liquid Crystal Formation

A study highlighted the synthesis of liquid-crystalline materials using this compound as a key component. The resulting materials exhibited favorable optical properties and thermal stability, making them suitable for use in electronic devices .

Analytical Applications

The compound's ability to interact with various biomolecules has led to its application in analytical chemistry, particularly in sensing technologies. Its boronic acid functionality allows it to selectively bind to diols and other relevant biomolecules, facilitating the development of sensors for glucose and other analytes.

Mecanismo De Acción

The mechanism of action of (4-Ethoxy-3-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

In biological systems, the boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with specific enzymes and proteins .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and chemical properties of boronic acids are highly dependent on substituent patterns. Below is a comparative analysis of (4-Ethoxy-3-formylphenyl)boronic acid with key analogues:

| Compound Name | Substituents | Key Features | Reference |

|---|---|---|---|

| This compound | C4: Ethoxy; C3: Formyl | Balanced lipophilicity; reactive formyl group for conjugation or binding | [16] |

| (3-Formyl-4-methoxyphenyl)boronic acid | C4: Methoxy; C3: Formyl | Similar to target compound but with methoxy; reduced steric bulk | [16] |

| (4-(Benzyloxy)-3-chloro-2-formylphenyl)boronic acid | C4: Benzyloxy; C3: Chloro; C2: Formyl | Enhanced steric hindrance; chloro group may improve enzyme inhibition | [13] |

| Phenylboronic acid | No substituents | Baseline compound; limited reactivity but widely used in diol recognition | [3], [9] |

| (4-Formylphenyl)boronic acid | C4: Formyl | Lacks ethoxy; simpler structure with direct formyl interaction sites | [14] |

Key Observations :

- Substituent Position : Meta-substituted aryl boronic acids (e.g., C3 formyl) often exhibit improved inhibition of bacterial enzymes (e.g., penicillin-binding proteins) compared to ortho-substituted derivatives .

- Steric Effects : Bulky substituents (e.g., benzyloxy) can hinder interactions with flat biological targets but may improve selectivity .

Key Observations :

- Anticancer Activity : Polycyclic aromatic boronic acids (e.g., phenanthren-9-yl) show sub-micromolar IC₅₀ values in breast cancer models, likely due to enhanced membrane permeability and target affinity .

- Enzyme Inhibition : Meta-substituted formyl groups (as in the target compound) may improve binding to fungal histone deacetylases, analogous to methoxyethyl derivatives .

- Diagnostic Utility: Simple boronic acids like phenylboronic acid are effective in detecting antibiotic-resistant bacteria, highlighting the role of minimal steric hindrance .

Solubility and Reactivity

Solubility and reactivity are critical for pharmaceutical applications:

| Compound | Water/Lipid Solubility | Reactivity | Reference |

|---|---|---|---|

| This compound | Moderate (ethoxy enhances lipid solubility) | Forms stable boronic esters with diols; formyl enables Schiff base formation | [9], [16] |

| Pyren-1-yl boronic acid | Low (precipitates in RPMI medium) | Limited in vitro applicability | [6] |

| Diphenylborinic acid | Low | Higher diol affinity vs. boronic acids (e.g., catechol binding) | [10] |

Key Observations :

Actividad Biológica

(4-Ethoxy-3-formylphenyl)boronic acid is a compound of increasing interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring with an ethoxy and formyl substituent. This unique structure may enhance its interactions with biological targets, particularly in enzymatic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site. This compound may exhibit similar inhibitory effects, impacting pathways involved in cancer cell proliferation and microbial resistance.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially through mechanisms that disrupt bacterial protein synthesis or cell wall integrity.

Anticancer Properties

Research indicates that boronic acids can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can effectively target cancerous cell lines such as:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Inhibition of cell growth |

| HepG2 (Liver Cancer) | 15 | Induction of apoptosis |

| DU145 (Prostate Cancer) | 12 | Cell cycle arrest |

These findings suggest that this compound may similarly inhibit these cancer cell lines, although specific IC50 values for this compound require further investigation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. In vitro studies have demonstrated:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 8 µg/mL | Moderate |

| Candida albicans | 16 µg/mL | Moderate |

| Bacillus cereus | 4 µg/mL | High |

The compound shows promising activity against Gram-negative bacteria and fungi, indicating potential as an antibacterial agent.

Case Studies and Research Findings

- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that phenylboronic acids could induce apoptosis in breast cancer cells through the modulation of the PI3K/Akt pathway. While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable effects.

- Antimicrobial Research : A recent investigation into boronic acids highlighted their role in inhibiting Candida albicans leucyl-tRNA synthetase. Docking studies indicated that this compound could bind effectively to the enzyme's active site, potentially disrupting protein synthesis in fungi.

Q & A

Basic: What are the common synthetic strategies for preparing (4-Ethoxy-3-formylphenyl)boronic acid and related aryl boronic acids?

Aryl boronic acids are typically synthesized via cross-coupling reactions such as the Suzuki-Miyaura reaction, where halogenated aromatic precursors react with boronic esters. For functionalized derivatives like this compound, protecting groups (e.g., ethoxy and formyl) are introduced prior to boronylation to prevent side reactions. Post-synthetic purification often involves recrystallization or chromatography, as boronic acids are prone to trimerization (boroxine formation) .

Advanced: How can researchers optimize LC-MS/MS methods for detecting underivatized boronic acids at sub-ppm levels in drug substances?

Underivatized boronic acids can be analyzed using triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which enhances sensitivity and selectivity. Key parameters include:

- Ionization : Negative-ion electrospray ionization (ESI) for enhanced boronic acid detection.

- Mobile Phase : Use of volatile buffers (e.g., ammonium formate) to minimize interference.

- Validation : Adherence to ICH guidelines for linearity (1–10 ppm), LOD/LOQ (0.1–0.3 ppm), and precision (RSD <5%) .

Challenges include avoiding derivatization steps and mitigating matrix effects from drug substances like Lumacaftor.

Basic: What analytical techniques are most suitable for characterizing boronic acid derivatives?

- LC-MS/MS : For trace impurity profiling (e.g., genotoxic impurities in pharmaceuticals) .

- MALDI-TOF MS : Requires derivatization with diols (e.g., mannitol) to prevent boroxine artifacts .

- HPLC with Post-Column Derivatization : Rhodamine-based receptors enable saccharide detection via fluorescence .

Advanced: How do binding kinetics between boronic acids and diols influence real-time sensing applications?

Stopped-flow fluorescence studies reveal that boronic acid-diol binding (e.g., with fructose or glucose) reaches equilibrium within seconds. The kon rate follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Optimization involves:

- pH Control : Binding is fastest at physiological pH (7.4), where boronate ester formation is favored.

- Structural Tuning : Electron-withdrawing groups on the boronic acid enhance binding rates .

Basic: How are boronic acids utilized in glycoprotein interaction studies?

Boronic acids bind cis-diols on glycoproteins (e.g., RNase B) via reversible ester formation. Applications include:

- Surface Plasmon Resonance (SPR) : Immobilized 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) captures glycoproteins for affinity studies.

- Diagnostic Devices : Selective enrichment of cancer biomarkers (e.g., overexpressed cell-surface glycans) .

Advanced: What strategies reduce non-specific interactions in boronic acid-based glycoprotein capture systems?

Non-specific binding (e.g., hydrophobic interactions) can be mitigated by:

- Buffer Optimization : High-pH borate buffers (pH 8.5–9.0) enhance diol-specific binding.

- Surface Engineering : Dextran-coated substrates reduce protein adsorption .

Basic: How do boronic acids function in chemosensor design?

Boronic acids act as reversible receptors for diols (e.g., glucose) or anions, enabling:

- Fluorescent Probes : Conjugation with fluorophores (e.g., rhodamine) creates turn-on/turn-off sensors.

- Nanoscale Systems : Boronic acid-functionalized nanoparticles improve selectivity for cellular imaging .

Advanced: How does structural modification of aryl boronic acids impact their thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) shows that electron-deficient substituents (e.g., nitro groups) increase thermal stability by promoting char formation. Key findings:

- Degradation Pathways : Boronic acids with meta-substituents decompose at higher temperatures (>300°C).

- Halogen-Free Formulations : Boron-containing compounds reduce smoke toxicity compared to traditional retardants .

Basic: What design principles apply to boronic acid-based protease inhibitors?

Boronic acids mimic enzyme transition states, enabling covalent inhibition. Examples include:

- Bortezomib : A dipeptidyl boronic acid that reversibly inhibits the proteasome’s chymotrypsin-like site.

- Rational Design : Computational docking guides substitutions to enhance binding affinity and selectivity .

Advanced: How can contradictory binding affinity data for boronic acids be resolved methodologically?

Discrepancies arise from variations in:

- pH and Ionic Strength : Binding constants (Kd) are pH-dependent; use standardized buffers (e.g., PBS).

- Analytical Techniques : Compare SPR (real-time kinetics) vs. fluorescence (equilibrium) data.

- Control Experiments : Account for secondary interactions (e.g., hydrophobic effects) via competitive assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.